molecular formula C16H19N3S B2392793 N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-24-5

N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2392793
CAS No.: 393830-24-5
M. Wt: 285.41
InChI Key: YSGQPHFLVIMZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a sophisticated dihydropyrrolopyrazine-based compound designed for pharmaceutical research and development. This chemical features a carbothioamide functional group, making it a valuable intermediate for constructing diverse heterocyclic systems with potential biological activity. The 3,4-dihydropyrrolo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, known for its versatility in drug discovery platforms . Compounds within this structural class have demonstrated significant potential as positive allosteric modulators of specific NMDA receptor subunits (GluN2C and GluN2D), indicating promise for central nervous system therapeutic development . The carbothioamide moiety provides a highly reactive handle for further synthetic elaboration, enabling researchers to efficiently generate libraries of derivatives including thiazole, 1,3,4-thiadiazole, and other nitrogen-sulfur heterocycles known to possess antimicrobial, antifungal, and diverse pharmacological properties . The p-tolyl and N-methyl substitutions influence the compound's electronic properties and regioselectivity in subsequent reactions, particularly in electrophilic aromatic substitution and cyclization processes . This reagent is provided as a high-purity material suitable for lead optimization programs, method development in synthetic organic chemistry, and structure-activity relationship studies. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-12-5-7-13(8-6-12)15-14-4-3-9-18(14)10-11-19(15)16(20)17-2/h3-9,15H,10-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGQPHFLVIMZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the condensation of a p-tolyl-substituted amine with a suitable diketone, followed by cyclization and subsequent functionalization to introduce the methyl and carbothioamide groups. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the ring structure are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide serves as a building block in organic synthesis. It is utilized in various reactions due to its ability to undergo:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Where specific substituents are replaced with other functional groups.

These reactions facilitate the development of more complex molecules for research purposes.

Biology

The compound's unique structure allows it to interact with biological molecules. Its applications include:

  • Biochemical Pathway Studies : Investigating interactions within metabolic pathways.
  • Molecular Interactions : Analyzing how it binds to enzymes or receptors.

Research has shown that this compound can modulate enzyme activity, influencing various biochemical processes.

Medicine

There is growing interest in the therapeutic potential of this compound:

  • Drug Development : It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in diseases.
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through modulation of cancer-related pathways.

Industry

In industrial applications, this compound is valuable for producing specialty chemicals and advanced materials:

  • Polymer Production : Its chemical properties make it suitable for synthesizing polymers with specific functionalities.
  • Advanced Materials : Research indicates potential uses in creating materials for electronic devices due to its unique optical properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Key Substituents Key Functional Group
N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide Not Provided Not Provided p-Tolyl, Methyl Carbothioamide (-C(=S)NH2)
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carbothioamide C23H26N4S 390.55 2,6-Diethylphenyl, 4-Pyridinyl Carbothioamide
3,4-Dihydropyrido[4',3':4,5]pyrrolo[1,2-a]pyrazin-1(2H)-one C13H13N3O 227.26 Pyrido-fused ring Ketone (-C=O)
N-[2-(3-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide C11H16N4O3S 284.33 Methanesulfonamide (-SO2NHCH3) Sulfonamide

Key Observations :

  • Polarity and Solubility : The 4-pyridinyl substituent in introduces polarity, likely enhancing aqueous solubility compared to the p-tolyl group in the target compound. Conversely, the 2,6-diethylphenyl group in increases lipophilicity, which may improve membrane permeability but reduce solubility .
  • Thioamides can also participate in hydrogen bonding and metal coordination .

Key Observations :

  • The target compound’s synthesis likely involves cyclization strategies similar to , but specific conditions (e.g., solvent, catalysts) would determine regioselectivity. For example, methanol/water mixtures favor dehydration–condensation pathways .
  • Sulfur-containing derivatives (e.g., ) often require reagents like trimethylphosphite for sulfur extrusion or methanesulfonyl chloride for sulfonylation .

Key Observations :

  • The carbothioamide group in the target compound may enhance its ability to act as a metal chelator or protease inhibitor compared to ketone or sulfonamide derivatives .
  • Rigidified analogues like demonstrate the importance of ring saturation in pharmacological activity, suggesting that the target compound’s 3,4-dihydro scaffold could balance conformational flexibility and target binding .

Biological Activity

N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered interest in various scientific domains, particularly due to its unique heterocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fused pyrazine and pyrrole ring, with a methyl group and a p-tolyl group contributing to its unique properties. The IUPAC name is N-methyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide. Its molecular formula is C16H19N3SC_{16}H_{19}N_3S, with a molecular weight of 299.41 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate the activity of various enzymes and receptors, influencing biochemical pathways associated with disease processes. For instance, it may act as an inhibitor or activator for certain enzymes involved in metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings

Several studies have explored the synthesis and application of related compounds, providing insights into the biological activity of this compound:

StudyFindings
Study 1 Investigated the synthesis of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors with IC50 values as low as 5.70 nM. These findings highlight the potential for similar compounds to exhibit significant inhibitory effects on enzyme activity .
Study 2 Focused on the synthesis of novel pyrrole derivatives for applications in organic electronics. While not directly related to this compound, it underscores the versatility of pyrrole-based compounds in various fields .

Case Studies

A notable case study involved the evaluation of similar heterocyclic compounds which demonstrated significant biological activities:

  • Case Study A : A derivative exhibited enhanced mRNA expression of STING pathway genes when used in combination with anti-PD-1 antibodies in murine models. This suggests that modifications in heterocyclic structures can lead to improved therapeutic efficacy in cancer treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?

  • Answer : Multi-step synthesis is typically required. A general approach involves:

Core formation : Cyclocondensation of substituted pyrrolidine precursors with pyrazine derivatives under reflux conditions (e.g., ethanol or THF) .

Functionalization : Introduction of the carbothioamide group via reaction with thioisocyanate or thiourea derivatives. Temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .

  • Key Data :

StepYield (%)Purity (HPLC)
Core formation60–7585–90
Carbothioamide addition40–5590–95

Q. How should researchers characterize this compound’s structure and purity?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., p-tolyl methyl at δ ~2.3 ppm, thiocarbonyl S at δ ~200 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]+ calculated for C₁₉H₂₂N₃S: 324.15) .
  • X-ray crystallography : To resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Answer :

  • Catalyst screening : Pd/C or PtO₂ for hydrogenation steps (reduces nitro intermediates with >90% selectivity) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance carbothioamide coupling efficiency .
  • Contradiction resolution : Conflicting reports on thiourea vs. thioisocyanate reactivity suggest pH-dependent pathways. Neutral conditions (pH 7) favor thioisocyanate routes .

Q. How does the p-tolyl substituent influence biological activity compared to other aryl groups?

  • Answer : Structure-activity relationship (SAR) studies on analogs indicate:

  • Hydrophobicity : p-Tolyl enhances membrane permeability (logP ~3.2 vs. 2.5 for phenyl) .
  • Enzyme inhibition : p-Tolyl derivatives show 10-fold higher IC₅₀ against kinases (e.g., RSK2) compared to halogenated analogs .
    • Comparative Data :
Aryl GroupIC₅₀ (nM)LogP
p-Tolyl120 ± 153.2
4-Cl-Phenyl1,300 ± 2002.8

Q. What analytical challenges arise in studying its metabolic stability?

  • Answer :

  • Oxidative degradation : The thiocarbonyl group is prone to oxidation (e.g., to sulfoxide/sulfone). Use LC-MS/MS with stable isotope labeling to track metabolites .
  • Species variability : Rat liver microsomes show faster clearance (t₁/₂ = 12 min) vs. human (t₁/₂ = 45 min) due to CYP3A4/2D6 differences .

Contradictions and Resolutions

Q. Discrepancies in reported kinase inhibition How to validate findings?

  • Answer :

  • Assay standardization : Use recombinant kinases (e.g., Carna Biosciences) under ATP-saturating conditions (1 mM ATP) .
  • Control compounds : Include staurosporine (pan-kinase inhibitor) to normalize activity .
    • Example : One study reported IC₅₀ = 120 nM for RSK2 , while another cited 450 nM . Variability may stem from ATP concentration (0.1 vs. 1 mM).

Methodological Recommendations

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Answer :

  • Dosing : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats.
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Analytics : LC-MS/MS with a lower limit of quantification (LLOQ) = 1 ng/mL .
    • Key Parameters :
RouteCₘₐₓ (ng/mL)t₁/₂ (h)Bioavailability (%)
IV1,2002.5100
Oral3503.829

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.